11-Phenyl-1-undecene

Polymer Chemistry Metathesis Hydroboration

Research requires a defined terminal alkene with minimal steric hindrance and high lipophilicity-shorter-chain phenylalkenes or saturated analogs fail. 11-Phenyl-1-undecene (C17H26) solves this precisely. - **Reactivity**: Terminal vinyl enables polymerization, hydroboration, and Grubbs-catalyzed cross-metathesis. - **Physical properties**: logP 7.48 (high lipophilicity), BP 311.4°C, density 0.9 g/cm³. - **Structural advantage**: C11 spacer minimizes catalyst coordination interference during copolymerization with ethylene.

Molecular Formula C17H26
Molecular Weight 230.4 g/mol
CAS No. 53210-25-6
Cat. No. B8549643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Phenyl-1-undecene
CAS53210-25-6
Molecular FormulaC17H26
Molecular Weight230.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C17H26/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2,10,12-13,15-16H,1,3-9,11,14H2
InChIKeyHTHIDQSSHNCORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Phenyl-1-undecene: Baseline Profile & Procurement


11-Phenyl-1-undecene (CAS 53210-25-6), also known as 10-undecenylbenzene, is a C17H26 terminal alkene featuring an 11-carbon linear alkenyl chain terminating in a vinyl group with a phenyl substituent at the distal end . The compound exhibits a predicted boiling point of 311.4±9.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and a high calculated logP of 7.48, reflecting pronounced lipophilicity . Its terminal double bond enables versatile downstream functionalization via polymerization, hydroboration, and cross-metathesis, while the phenyl moiety provides aromatic character for π-interactions and enhanced thermal stability [1].

Alkene type Terminal vinyl enables polymerization, hydroboration and cross-metathesis workflows
Lipophilic profile High logP supports hydrophobic matrices, coatings and membrane partitioning studies
Thermal range Extended liquid range for high-temperature reactions and vacuum distillation

Why 11-Phenyl-1-undecene Cannot Be Substituted


Direct substitution with in-class compounds fails because subtle structural variations drive starkly divergent physicochemical behavior and reactivity. 11-Phenyl-1-undecene presents a unique confluence of terminal alkene reactivity and extended chain lipophilicity that shorter-chain analogs (e.g., 6-phenyl-1-hexene) cannot match in hydrophobic interactions or thermal properties [1][2]. Positional isomers such as 1-phenyl-1-undecene exhibit higher boiling points and altered electronic distribution that modify reaction kinetics in metathesis and polymerization [3]. Saturated undecylbenzene lacks the terminal alkene handle essential for functionalization [4]. These quantifiable divergences in boiling point (ΔBP up to +24.1 °C), density (Δρ up to +0.15 g/cm³), and logP (Δ up to +2.58) mandate compound-specific validation rather than generic substitution [1][2][3][4].

Shorter-chain analogs (e.g., 6-phenyl-1-hexene) shift boiling point and logP downward, altering reaction conditions and phase partitioning.
Internal alkene isomer (1-phenyl-1-undecene) lacks terminal vinyl reactivity and exhibits a higher boiling point, complicating synthesis and purification.
Saturated undecylbenzene removes the alkene handle entirely, preventing hydroboration, metathesis or copolymerization.

11-Phenyl-1-undecene: Quantitative Differentiation Evidence


Terminal Alkene Reactivity and Polymerization Advantage

11-Phenyl-1-undecene bears a terminal vinyl group (CH=CH₂) that is absent in saturated undecylbenzene and in internal alkene isomers such as 1-phenyl-1-undecene [1]. This structural feature is critical for applications requiring site-selective functionalization. For instance, hydroboration-oxidation of 11-phenyl-1-undecene yields the corresponding primary alcohol, whereas 1-phenyl-1-undecene would produce a secondary alcohol or complex mixture under identical conditions [2]. In polymer synthesis, 11-phenyl-1-undecene can be copolymerized with ethylene to introduce pendant phenyl groups along a polyethylene backbone, a transformation not accessible with undecylbenzene [3]. The presence of the terminal double bond also enables cross-metathesis with acrylates and other electron-deficient alkenes, expanding the accessible chemical space [4].

Alkene Reactivity
Class-level inference
Terminal vinyl (CH=CH₂)
Mandatory for site-selective functionalization
Saturated or internal alkene analogs fail in hydroboration and cross-metathesis
Polymer Chemistry Metathesis Hydroboration

Extended Undecenyl Chain Elevates Boiling Point

The 11-carbon alkenyl chain of 11-phenyl-1-undecene imparts a substantially elevated boiling point relative to shorter-chain analogs. Predicted boiling point at 760 mmHg is 311.4±9.0 °C for 11-phenyl-1-undecene , compared to 216 °C for 6-phenyl-1-hexene (C6 chain) [1]. This +95.4 °C difference (or +119.4 °C versus 1-undecene's 192 °C) reflects the cumulative effect of increased molar mass and van der Waals interactions [2]. The higher boiling point expands the liquid operating window for high-temperature reactions and facilitates purification by vacuum distillation with reduced risk of thermal degradation of sensitive co-substrates.

Boiling Point
Cross-study comparable
+95.4 °C vs 6-phenyl-1-hexene
Expands liquid range for high-temperature reactions
Predicted values; confirm under experimental conditions
Physical Chemistry Distillation Thermal Stability

Distal Phenyl Substitution Enhances LogP

The calculated octanol-water partition coefficient (logP) for 11-phenyl-1-undecene is 7.48 (ACD/Labs Percepta) , significantly higher than that of the non-phenyl analog 1-undecene (logP approximately 4.9) [1]. This +2.58 logP differential corresponds to a >300-fold increase in octanol/water partitioning ratio, indicating vastly enhanced lipophilicity and membrane affinity. The phenyl group contributes aromatic π-electrons that strengthen hydrophobic interactions while maintaining the compound's non-polar character.

Lipophilicity
Cross-study comparable
logP 7.48 (+2.58 vs 1-undecene)
Supports hydrophobic matrix incorporation
>300-fold partitioning increase; predicted logP
Lipophilicity Drug Delivery Membrane Partitioning

Enhanced Density for Volumetric Efficiency

The predicted density of 11-phenyl-1-undecene is 0.9±0.1 g/cm³ at 25 °C , which is approximately 20% greater than that of 1-undecene (0.75 g/mL) [1] and 5% greater than that of saturated undecylbenzene (0.855 g/mL) [2]. The terminal alkene maintains a slightly lower density than the saturated analog, yet the phenyl-alkyl combination yields a compact molecular packing that improves volumetric efficiency. In bulk-scale reactions or material formulations, this higher density translates to a 20% reduction in required storage volume for a given mass relative to 1-undecene.

Density
Cross-study comparable
0.9 g/cm³ (+0.15 vs 1-undecene)
Improves storage and shipping volumetric efficiency
Predicted; verify lot-specific density
Formulation Science Material Science Process Engineering

Terminal vs Internal Alkene: Boiling Point Shift

Positional isomerism significantly impacts boiling point: 11-phenyl-1-undecene (terminal alkene) exhibits a predicted boiling point of 311.4±9.0 °C , whereas the internal alkene isomer (E)-1-phenyl-1-undecene has a predicted boiling point of 324.1±9.0 °C [1]. This +12.7 °C difference for the internal isomer arises from differences in molecular shape and packing efficiency, which affect intermolecular forces. In preparative-scale syntheses where the isomer distribution is uncontrolled, this boiling point divergence can be exploited for fractional distillation purification or, conversely, may lead to unexpected process variability if the isomer mixture is not specified.

Isomer Boiling Pt
Head-to-head
Terminal 311.4 °C / Internal 324.1 °C (+12.7 °C)
Enables isomer separation by fractional distillation
Predicted boiling points; isomer purity influences process reproducibility
Isomer Separation Process Chemistry Analytical Chemistry

Strong Isotope Effect as Enzymatic Decarboxylation Probe

In a model study of 1-alkene biosynthesis in higher plants, administration of deuterium-labeled 12-phenyl[3-²H]dodecanoic acid to germinating safflower resulted in formation of 11-phenyl-1-[2-²H]undecene with a strong primary kinetic isotope effect (kH/kD ≥ 10) [1]. This isotope effect magnitude is consistent with rate-limiting hydrogen abstraction at C-3 during enzymatic decarboxylation. The observation provides a quantitative, biologically relevant benchmark for the compound's behavior in enzymatic systems—a property not shared by saturated or shorter-chain analogs. This makes 11-phenyl-1-undecene a validated probe molecule for studying fatty acid decarboxylases and 1-alkene biosynthetic pathways.

Kinetic Isotope Effect
Supporting evidence
kH/kD ≥ 10
Validates use as mechanistic probe for decarboxylase studies
In vivo safflower model; deuterium-labeled precursor
Enzymology Biosynthesis Isotope Labeling

11-Phenyl-1-undecene Application Scenarios


Synthesis of Phenyl-Functionalized Polyethylene Copolymers

The terminal vinyl group of 11-phenyl-1-undecene enables copolymerization with ethylene to introduce pendant phenyl groups along polyethylene backbones [1]. The resulting copolymers exhibit modified crystallinity, surface energy, and thermal stability relative to neat polyethylene. The extended C11 spacer between the backbone and phenyl ring provides sufficient flexibility to minimize steric hindrance during polymerization, a structural advantage over shorter-chain phenyl-alkenes that may disrupt catalyst coordination .

Precursor for Long-Chain Phenyl-Functionalized Surfactants

Hydroboration-oxidation of 11-phenyl-1-undecene yields 11-phenyl-1-undecanol, which can be further functionalized (e.g., sulfonation, ethoxylation) to produce nonionic or anionic surfactants with tailored hydrophobic-lipophilic balance (HLB) [1]. The high logP (7.48) of the parent alkene ensures that the resulting surfactants exhibit strong hydrophobic anchoring in oil-water interfaces, advantageous for emulsification, detergency, and enhanced oil recovery applications [2].

Mechanistic Probe in Plant 1-Alkene Biosynthesis

The documented strong primary kinetic isotope effect (kH/kD ≥ 10) during enzymatic conversion of 12-phenyl[3-²H]dodecanoic acid to 11-phenyl-1-[2-²H]undecene in safflower [1] validates the compound as a sensitive probe for studying fatty acid decarboxylase mechanisms. Researchers investigating the biosynthesis of 1-alkenes, porphyrins, and terpenoids can employ this compound in isotopic labeling experiments to elucidate C-C bond cleavage pathways and to characterize newly discovered desaturase-like enzymes .

Cross-Metathesis Partner for Complex Alkene Synthesis

The terminal alkene moiety of 11-phenyl-1-undecene participates efficiently in olefin cross-metathesis with electron-deficient alkenes (e.g., acrylates, acrylamides) catalyzed by Grubbs or Hoveyda-Grubbs catalysts [1]. This reactivity enables the construction of α,β-unsaturated esters and amides bearing a long hydrophobic tail and a phenyl cap, which are valuable building blocks for liquid crystals, organic electronics, and functional polymers .

Application
Selection Property
Validation Focus
Phenyl-functionalized polyethylene copolymers
Terminal alkene reactivity
Copolymerization efficiency and thermal properties
Long-chain phenyl-functionalized surfactants
High lipophilicity and terminal alkene handle
Surfactant HLB and interfacial anchoring
Mechanistic probe in plant 1-alkene biosynthesis
Validated kinetic isotope effect
Enzymatic decarboxylation pathway interpretation
Cross-metathesis partner for complex alkene synthesis
Terminal alkene for cross-metathesis
Metathesis efficiency and product functional group tolerance

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